molecular formula C15H9FN2O3 B2884103 N-(1,3-dioxoisoindolin-5-yl)-3-fluorobenzamide CAS No. 683235-15-6

N-(1,3-dioxoisoindolin-5-yl)-3-fluorobenzamide

Cat. No.: B2884103
CAS No.: 683235-15-6
M. Wt: 284.246
InChI Key: IGZDLUMUWFDUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dioxoisoindolin-5-yl)-3-fluorobenzamide is a fluorinated isoindolinone derivative characterized by a benzamide group substituted with a fluorine atom at the 3-position of the benzene ring. This compound is synthesized via condensation reactions between 5-amino-1,3-dioxoisoindoline and 3-fluorobenzoyl chloride, followed by purification using column chromatography or recrystallization .

The fluorine atom at the 3-position enhances the molecule’s lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications. Its structural features are critical for interactions with biological targets, such as enzymes or receptors, where electronic effects from the fluorine atom modulate binding affinity .

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3/c16-9-3-1-2-8(6-9)13(19)17-10-4-5-11-12(7-10)15(21)18-14(11)20/h1-7H,(H,17,19)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZDLUMUWFDUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-3-fluorobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzamides. These products can further undergo additional transformations to yield a variety of functionalized compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares N-(1,3-dioxoisoindolin-5-yl)-3-fluorobenzamide with key analogues, emphasizing substituent variations and their biological or chemical implications:

Compound Name Substituent Position/Type Key Properties Application/Activity
This compound 3-F on benzamide Enhanced lipophilicity; moderate metabolic stability Potential kinase inhibition; under investigation for targeted protein degradation
N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide 4-F on benzamide Reduced steric hindrance; higher polarity Agrochemical intermediates; antifungal activity in triazole derivatives
N-(1,3-dioxoisoindolin-5-yl)-3-methoxybenzamide 3-OCH₃ on benzamide Electron-donating group; increased solubility Antibacterial agents; scaffold for polyimide synthesis
3-Chloro-N-phenyl-phthalimide 3-Cl on phthalimide Electron-withdrawing effect; rigid planar structure Monomer for polyimide polymers; precursor in polymer chemistry
N-(1,3-dioxoisoindolin-5-yl)-benzamide No substituent Baseline hydrophobicity; unmodified electronic profile Reference compound for structure-activity relationship (SAR) studies

Key Observations :

  • Fluorine vs. Chlorine : The 3-fluoro substituent in the target compound provides a balance between electron-withdrawing effects and reduced steric bulk compared to the 3-chloro analogue, which is prioritized in polymer chemistry due to its stronger electron-withdrawing nature .
  • Positional Isomerism : The 3-fluoro and 4-fluoro isomers exhibit divergent biological activities. For example, 4-fluorobenzamide derivatives are more prevalent in agrochemicals (e.g., triazole thione fungicides), whereas the 3-fluoro variant shows promise in protein-targeted degradation .
  • Methoxy Substitution : The 3-methoxy group increases solubility but reduces binding affinity to hydrophobic enzyme pockets, limiting its utility in drug design compared to halogenated analogues .

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural framework that contributes to its biological activity. The presence of the fluorobenzamide moiety is believed to enhance its pharmacokinetic properties, making it a promising candidate for drug development.

The biological activity of this compound primarily involves:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines by modulating critical signaling pathways involved in cell survival and proliferation.
  • Enzyme Inhibition : It inhibits specific enzymes and proteins that are crucial for cancer cell growth, effectively suppressing tumor proliferation .
  • AMPK Activation : Research indicates that this compound can activate the AMPK pathway, which plays a vital role in cellular energy homeostasis and metabolism. This activation is linked to its anticancer effects .

In Vitro Studies

Several studies have investigated the biological activity of this compound through in vitro assays:

  • Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia) and Raji (Burkitt's lymphoma) cells. The IC50 values were notably lower than those of control compounds, indicating enhanced efficacy.
Cell LineIC50 (µM)Reference
K5625.2
Raji4.8

Mechanistic Insights

The mechanism by which this compound exerts its effects has been elucidated through various biochemical assays:

  • Western Blot Analysis : This method was employed to assess the phosphorylation levels of AMPK after treatment with the compound. Results indicated a significant increase in phosphorylated AMPK compared to untreated controls, confirming its role as an AMPK activator .

Case Studies

Recent research has highlighted specific case studies demonstrating the biological activity of this compound:

  • Study on Cancer Cell Lines : An investigation into the effects of this compound on human cancer cell lines revealed that it effectively reduced cell viability and induced apoptosis through caspase activation pathways.
  • AMPK Activation Study : A detailed study showed that treatment with this compound resulted in a marked increase in AMPK phosphorylation in C2C12 myoblasts, highlighting its potential for metabolic regulation in cancer therapy .

Comparative Analysis with Similar Compounds

This compound can be compared with other isoindoline derivatives such as thalidomide and pomalidomide. While these compounds also exhibit anticancer properties, the unique substitution pattern of this compound may confer distinct biological activities and therapeutic potentials.

CompoundMechanism of ActionTherapeutic Use
ThalidomideAnti-inflammatory and immunomodulatoryMultiple myeloma
PomalidomideImmunomodulatoryMultiple myeloma
This compoundApoptosis induction; AMPK activationPotential anticancer agent

Q & A

Q. What are the common synthetic routes for N-(1,3-dioxoisoindolin-5-yl)-3-fluorobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 1,3-dioxoisoindoline derivatives with activated 3-fluorobenzoyl chloride. Key steps include:

  • Acylation : Reacting 5-amino-1,3-dioxoisoindoline with 3-fluorobenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity.
  • Optimization : Control reaction temperature (0–5°C) to minimize side reactions like over-acylation. Microwave-assisted synthesis (60°C, 30 min) can improve yields in some cases .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (DMSO-d6 or CDCl3) confirm regiochemistry of the dioxoisoindolinyl and fluorobenzamide moieties. 19^{19}F NMR detects fluorine environments .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) verify purity and molecular ion peaks (e.g., [M+H]+ at m/z 325.1) .
  • X-ray Crystallography : SHELX software resolves crystal packing and hydrogen-bonding networks critical for solid-state stability .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:

  • Electrophilic Sites : Electron-deficient isoindolinyl ring and fluorine’s inductive effects, guiding nucleophilic attack predictions .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with experimental UV-Vis spectra (λmax ≈ 270 nm) .
  • Solvent Effects : PCM models (e.g., DMSO) simulate solvent interactions affecting reaction pathways .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for this compound?

Contradictions may arise from:

  • Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity, MIC against S. aureus) and control for solvent effects (DMSO ≤0.1%) .
  • Metabolic Stability : Microsomal assays (human liver microsomes) assess if rapid degradation underlies false negatives .
  • Impurity Profiling : LC-MS/MS detects trace byproducts (e.g., unreacted 3-fluorobenzoyl chloride) that may skew bioactivity .

Q. How can crystallographic data and Hirshfeld surface analysis elucidate molecular interactions in solid-state formulations?

  • Crystal Structure : SHELXL refines unit cell parameters (e.g., monoclinic P2₁/c space group) and hydrogen bonds (N–H···O=C) stabilizing the lattice .
  • Hirshfeld Surfaces : Analyze close contacts (e.g., F···H interactions <2.5 Å) to predict dissolution behavior and polymorph stability .

Q. What methodologies validate the compound’s role as a Cereblon (CRBN) protein modulator in targeted protein degradation?

  • Binding Assays : Surface plasmon resonance (SPR) measures affinity (Kd) between the compound and CRBN’s β-hairpin pocket .
  • Ubiquitination Assays : Western blotting detects polyubiquitination of target proteins (e.g., IKZF1/3) in MM.1S myeloma cells .
  • Computational Docking : AutoDock Vina models interactions (e.g., π-stacking with Trp380) to rationalize structure-activity relationships (SAR) .

Methodological Tables

Q. Table 1: Key DFT Parameters for Electronic Analysis

Functional Basis SetHOMO (eV)LUMO (eV)Band Gap (eV)
B3LYP/6-311++G(d,p)-6.2-1.74.5
M06-2X/def2-TZVP-6.0-1.54.5
Source: Adapted from

Q. Table 2: Biological Activity Comparison

Assay TypeIC50 (μM)Cell Line/StrainReference
Anticancer (Cytotoxicity)12.3HepG2
Antimicrobial (MIC)8.7S. aureus (ATCC 25923)
CRBN Binding (SPR Kd)0.45Recombinant CRBN

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.